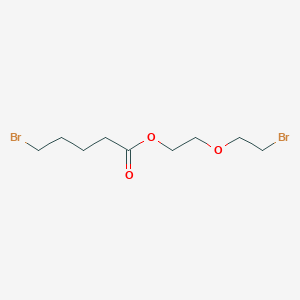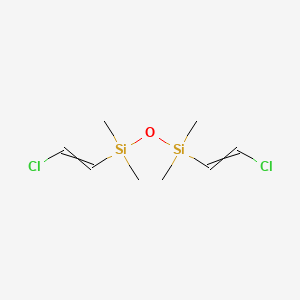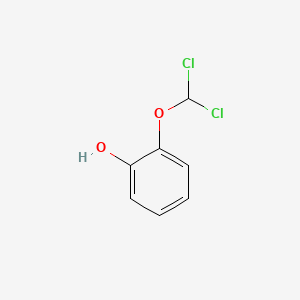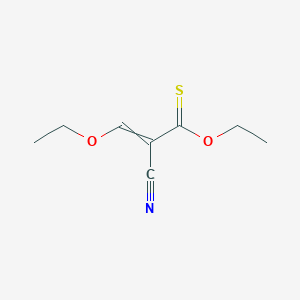
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system, a hydroxybutynyl group, and a phosphate group. Its molecular formula is C10H11N4O6P, and it is known for its potential roles in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxybutynyl group: This is achieved through a series of reactions, including alkylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pteridine ring or the hydroxybutynyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have altered biological or chemical properties.
Scientific Research Applications
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoic acid: Shares the pteridine ring system but differs in the side chain structure.
4-(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methylamino]benzoic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is unique due to its combination of a pteridine ring, a hydroxybutynyl group, and a phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
90689-74-0 |
|---|---|
Molecular Formula |
C10H10N5O6P |
Molecular Weight |
327.19 g/mol |
IUPAC Name |
[4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-ynyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H10N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17) |
InChI Key |
SHXWOWWMCZUJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C#CC(COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)


![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)


![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

silane](/img/structure/B14359953.png)
